molecular formula C21H30N2O2 B6073131 7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one

7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6073131
M. Wt: 342.5 g/mol
InChI Key: VPFZIQZOVMWZJS-OBGWFSINSA-N
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Description

“7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[45]decan-6-one” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions, such as intramolecular cyclization or spirocyclization.

    Introduction of functional groups: Functional groups like methoxyethyl and phenyl can be introduced through substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimizing reaction conditions to achieve high yields and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.

    Purification: Employing techniques like chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one” may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: Substitution reactions can replace functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Solvents: Solvents like dichloromethane (DCM) or ethanol may be used to dissolve reactants and facilitate reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

“7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one” may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of “7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one” will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one” may include other spirocyclic compounds with similar functional groups. Examples include:

    Spiro[4.5]decan-6-one derivatives: Compounds with variations in the functional groups attached to the spirocyclic core.

    Diazaspiro compounds: Compounds with different substituents on the diazaspiro moiety.

Uniqueness

The uniqueness of “7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4

Properties

IUPAC Name

7-(2-methoxyethyl)-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-18(15-19-7-4-3-5-8-19)16-22-12-10-21(17-22)9-6-11-23(20(21)24)13-14-25-2/h3-5,7-8,15H,6,9-14,16-17H2,1-2H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFZIQZOVMWZJS-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC3(C2)CCCN(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC3(C2)CCCN(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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